molecular formula C13H11FN2O3 B11793181 2-(4-(4-Fluorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid

2-(4-(4-Fluorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B11793181
M. Wt: 262.24 g/mol
InChI Key: LWMGKUMPNSFQHA-UHFFFAOYSA-N
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Description

2-(4-(4-Fluorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a synthetic organic compound that features a fluorophenyl group, a pyrimidinone core, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Fluorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate, followed by cyclization with guanidine to yield the pyrimidinone core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Fluorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidinones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-(4-Fluorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(4-Fluorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrimidinone core interacts with active sites, leading to inhibition or modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4-Fluorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is unique due to the combination of the fluorophenyl group and the pyrimidinone core, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C13H11FN2O3

Molecular Weight

262.24 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-2-methyl-6-oxopyrimidin-1-yl]acetic acid

InChI

InChI=1S/C13H11FN2O3/c1-8-15-11(9-2-4-10(14)5-3-9)6-12(17)16(8)7-13(18)19/h2-6H,7H2,1H3,(H,18,19)

InChI Key

LWMGKUMPNSFQHA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1CC(=O)O)C2=CC=C(C=C2)F

Origin of Product

United States

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